molecular formula C29H25NO3 B11990154 Methyl 4-((2,3,3-triphenylpropanoyl)amino)benzoate

Methyl 4-((2,3,3-triphenylpropanoyl)amino)benzoate

Cat. No.: B11990154
M. Wt: 435.5 g/mol
InChI Key: WXISAZWKZOCFEC-UHFFFAOYSA-N
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Description

Methyl 4-((2,3,3-triphenylpropanoyl)amino)benzoate is a complex organic compound with the molecular formula C29H25NO3 and a molecular weight of 435.528 g/mol . This compound is known for its unique structure, which includes a benzoate ester linked to a triphenylpropanoyl group through an amide bond.

Preparation Methods

The synthesis of Methyl 4-((2,3,3-triphenylpropanoyl)amino)benzoate typically involves the reaction of 4-aminobenzoic acid with 2,3,3-triphenylpropanoic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting product is then esterified using methanol and a catalyst such as sulfuric acid to yield the final compound .

Chemical Reactions Analysis

Methyl 4-((2,3,3-triphenylpropanoyl)amino)benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 4-((2,3,3-triphenylpropanoyl)amino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-((2,3,3-triphenylpropanoyl)amino)benzoate involves its interaction with specific molecular targets. The compound’s amide and ester functional groups allow it to form hydrogen bonds and interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Methyl 4-((2,3,3-triphenylpropanoyl)amino)benzoate can be compared with similar compounds such as:

This compound stands out due to its unique triphenylpropanoyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C29H25NO3

Molecular Weight

435.5 g/mol

IUPAC Name

methyl 4-(2,3,3-triphenylpropanoylamino)benzoate

InChI

InChI=1S/C29H25NO3/c1-33-29(32)24-17-19-25(20-18-24)30-28(31)27(23-15-9-4-10-16-23)26(21-11-5-2-6-12-21)22-13-7-3-8-14-22/h2-20,26-27H,1H3,(H,30,31)

InChI Key

WXISAZWKZOCFEC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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